![molecular formula C23H22N6O4 B2764949 3-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1040679-03-5](/img/structure/B2764949.png)
3-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one
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Description
Scientific Research Applications
Antimicrobial Activities
Research has shown that compounds similar to 3-(4-((1-(4-Methoxyphenyl)-1H-Tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one have been synthesized and evaluated for their antimicrobial activities. For example, certain triazole derivatives exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007).
Anti-proliferative and Anti-inflammatory Properties
Compounds with a similar chemical structure have demonstrated significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells, with some showing better activities than the drug curcumin (Parveen et al., 2017). Additionally, novel derivatives of 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one have been screened for their anti-inflammatory activities, showing promising results in inhibiting pro-inflammatory cytokines (Hatnapure et al., 2012).
Potential in Cancer Treatment
A study has synthesized novel thiazolidinone derivatives, which were evaluated for their antimicrobial activity against various bacteria and fungi. These compounds show potential in the treatment of infections and possibly in cancer therapy (Patel et al., 2012).
Structural and Molecular Analysis
Research has been conducted on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives. These studies provide insight into the molecular interactions and structural properties of such compounds, which is crucial for their potential applications in various fields (Kumara et al., 2017).
Synthesis Techniques and Bioactivity
Studies on the synthesis and bioactivity of similar compounds focus on creating efficient synthesis methods and evaluating their bioactivities, which can be crucial for developing new pharmaceuticals (Guo et al., 2006).
Molecular Docking and Drug Design
Research also involves molecular docking studies to understand the interaction of these compounds with biological targets. This is essential in drug design and discovery, where such compounds could be potential leads for new therapeutics (Okasha et al., 2022).
properties
IUPAC Name |
3-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c1-32-18-8-6-17(7-9-18)29-21(24-25-26-29)15-27-10-12-28(13-11-27)22(30)19-14-16-4-2-3-5-20(16)33-23(19)31/h2-9,14H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOFIPHNQXYKHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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